2-Bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene
Overview
Description
2-Bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene is an organic compound classified as a haloalkene. It has the molecular formula C4H2BrCl2F3 and a molecular weight of 257.86 g/mol . This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and fluorine atoms, making it a versatile reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3,4-dichloro-3,4,4-trifluorobut-1-ene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are used in addition reactions.
Bases: Strong bases such as sodium hydroxide or potassium tert-butoxide are used in elimination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-hydroxy-3,4-dichloro-3,4,4-trifluorobut-1-ene or 2-amino-3,4-dichloro-3,4,4-trifluorobut-1-ene can be formed.
Addition Products: Addition of halogens or hydrogen halides results in the formation of dihalogenated or halogenated alkanes.
Elimination Products: Alkenes or alkynes are formed as major products in elimination reactions.
Scientific Research Applications
2-Bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various halogenated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene involves its interaction with nucleophilic sites in target molecules. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can also participate in addition reactions through its double bond, forming more stable products. The presence of multiple halogen atoms enhances its reactivity and selectivity in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl bromide: Similar in structure but lacks the trifluoromethyl group.
2-Bromo-1,4-dichlorobenzene: An aryl halide with a different substitution pattern.
1-Bromomethyl-3,4-dichlorobenzene: Contains a bromomethyl group instead of a bromine atom on the alkene.
Uniqueness
2-Bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a valuable reagent in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2-bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrCl2F3/c1-2(5)3(6,8)4(7,9)10/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCSYNKOPCMWGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)Cl)(F)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrCl2F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253981 | |
Record name | 2-Bromo-3,4-dichloro-3,4,4-trifluoro-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234096-25-4 | |
Record name | 2-Bromo-3,4-dichloro-3,4,4-trifluoro-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=234096-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3,4-dichloro-3,4,4-trifluoro-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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